Cas no 862847-50-5 (Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-)

Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-
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Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511263-0.1g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 0.1g |
$1195.0 | 2023-05-31 | ||
Enamine | EN300-6511263-0.25g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 0.25g |
$1249.0 | 2023-05-31 | ||
Enamine | EN300-6511263-5.0g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-6511263-0.5g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 0.5g |
$1302.0 | 2023-05-31 | ||
Enamine | EN300-6511263-0.05g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 0.05g |
$1140.0 | 2023-05-31 | ||
Enamine | EN300-6511263-1.0g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-6511263-2.5g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 2.5g |
$2660.0 | 2023-05-31 | ||
Enamine | EN300-6511263-10.0g |
tert-butyl (2S)-2-amino-2-phenylpropanoate |
862847-50-5 | 10g |
$5837.0 | 2023-05-31 |
Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-に関する追加情報
Benzeneacetic Acid, α-Amino-α-Methyl-, 1,1-Dimethylethyl Ester, (αS)-: A Comprehensive Overview
Benzeneacetic acid, a derivative of benzoic acid with an acetic acid side chain, has been a subject of interest in organic chemistry and pharmacology for its diverse applications. The compound Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- (CAS No. 862847-50-5) is a specific enantiomer of this compound class, characterized by its unique stereochemistry and functional groups. This compound has garnered attention due to its potential in drug development and as a building block in organic synthesis.
The structure of this compound comprises a benzene ring attached to an acetic acid moiety. The α-amino-α-methyl group introduces significant steric and electronic effects, which influence its reactivity and biological activity. The presence of the 1,1-dimethylethyl ester group further modifies the compound's properties, making it suitable for various chemical transformations. The (αS) configuration denotes the specific stereochemistry at the chiral center, which is crucial for determining the compound's pharmacokinetics and bioavailability.
Recent studies have highlighted the importance of chiral compounds like Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- in asymmetric synthesis. Researchers have explored its role as a precursor in the synthesis of complex molecules with therapeutic potential. For instance, this compound has been utilized in the construction of bioactive agents targeting various disease states, including cancer and neurodegenerative disorders.
In terms of synthesis, the preparation of this compound involves multi-step processes that require precise control over stereochemistry. Techniques such as enantioselective catalysis and stereoselective reduction have been employed to achieve high enantiomeric excess. These methods are critical for ensuring the purity and consistency of the final product, which is essential for downstream applications.
The biological activity of Benzeneacetic acid derivatives has been extensively studied. In vitro assays have demonstrated their ability to modulate key cellular pathways involved in inflammation and apoptosis. Furthermore, preclinical studies have shown promising results in animal models of chronic diseases, suggesting potential therapeutic benefits.
From an industrial perspective, the scalability of synthesizing Benzeneacetic acid derivatives remains a focus area. Researchers are exploring cost-effective methods to produce these compounds on a larger scale while maintaining quality standards. Green chemistry approaches are also being integrated into these processes to minimize environmental impact.
In conclusion, Benzeneacetic acid, particularly its α-amino-α-methyl ester derivative with (αS) configuration (CAS No. 862847-50-5), represents a valuable compound in contemporary organic chemistry and pharmacology. Its unique structure and stereochemistry make it an attractive candidate for drug discovery and development. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing medical science.
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